molecular formula C12H13NO B12385770 2-[4-(Furan-2-yl)phenyl]ethan-1-amine

2-[4-(Furan-2-yl)phenyl]ethan-1-amine

Katalognummer: B12385770
Molekulargewicht: 187.24 g/mol
InChI-Schlüssel: FZMXPPREHPXEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(Furan-2-yl)phenyl]ethan-1-amine is an organic compound that features a furan ring attached to a phenyl group, which is further connected to an ethanamine chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Furan-2-yl)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where a furan derivative reacts with a benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethanamine Chain: The final step involves the reduction of the carbonyl group to form the ethanamine chain. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

2-[4-(Furan-2-yl)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form the corresponding tetrahydrofuran derivative.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-[4-(Furan-2-yl)phenyl]ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used as a probe to study biological pathways and interactions due to its unique structural features.

    Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[4-(Furan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and cancer progression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[4-(Furan-2-yl)phenyl]ethan-1-amine: Unique due to the presence of both furan and phenyl groups.

    2-(4-Fluorophenyl)ethan-1-amine: Similar structure but with a fluorine atom instead of the furan ring.

    2-(3-(Piperidin-4-yl)phenyl)ethan-1-amine: Contains a piperidine ring instead of the furan ring.

Uniqueness

This compound is unique due to the combination of the furan and phenyl groups, which imparts distinct chemical and biological properties. This structural feature allows for diverse applications in medicinal chemistry, materials science, and biological studies.

Eigenschaften

Molekularformel

C12H13NO

Molekulargewicht

187.24 g/mol

IUPAC-Name

2-[4-(furan-2-yl)phenyl]ethanamine

InChI

InChI=1S/C12H13NO/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2

InChI-Schlüssel

FZMXPPREHPXEPG-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C2=CC=C(C=C2)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.